molecular formula C11H7BrF3N B12976727 8-(Bromomethyl)-3-(trifluoromethyl)quinoline

8-(Bromomethyl)-3-(trifluoromethyl)quinoline

Cat. No.: B12976727
M. Wt: 290.08 g/mol
InChI Key: STVFIEUKGXBSPK-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 8th position and a trifluoromethyl group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline typically involves the bromination of 3-(trifluoromethyl)quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-3-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Bromomethyl)-3-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Bromomethyl)-3-(trifluoromethyl)quinoline is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

8-(bromomethyl)-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c12-5-8-3-1-2-7-4-9(11(13,14)15)6-16-10(7)8/h1-4,6H,5H2

InChI Key

STVFIEUKGXBSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CBr)C(F)(F)F

Origin of Product

United States

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